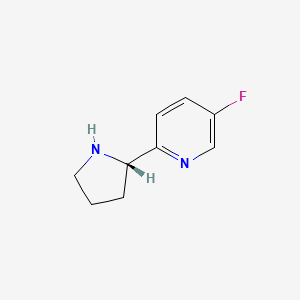

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine

CAS No.: 1213669-31-8

Cat. No.: VC4596998

Molecular Formula: C9H11FN2

Molecular Weight: 166.199

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1213669-31-8 |

|---|---|

| Molecular Formula | C9H11FN2 |

| Molecular Weight | 166.199 |

| IUPAC Name | 5-fluoro-2-[(2S)-pyrrolidin-2-yl]pyridine |

| Standard InChI | InChI=1S/C9H11FN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2/t8-/m0/s1 |

| Standard InChI Key | HMSQFFINRZJSLM-QMMMGPOBSA-N |

| SMILES | C1CC(NC1)C2=NC=C(C=C2)F |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine (CAS: 1213669-31-8) belongs to the class of fluorinated heterocyclic compounds. Its dihydrochloride salt (CAS: 2061996-62-9) is commonly utilized to enhance solubility and stability in pharmacological studies . Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁FN₂ |

| Molar Mass | 166.20 g/mol |

| IUPAC Name | 5-Fluoro-2-[(2S)-pyrrolidin-2-yl]pyridine |

| Stereochemistry | (S)-configuration at pyrrolidine C2 |

| SMILES | C1CC@HC2=NC=C(C=C2)F |

| XLogP3 | 1.2 (predicted) |

The fluorine atom induces electron-withdrawing effects, modulating the pyridine ring's electronic density, while the pyrrolidine group contributes to three-dimensional structural diversity .

Spectral Data

-

NMR (400 MHz, DMSO-d₆): δ 8.35–8.29 (m, 2H, pyridine-H), 4.81–4.75 (m, 1H, pyrrolidine-H), 1.33–1.32 (m, 6H, isopropoxy-H) for related analogs .

-

Mass Spectrometry: ESI-MS m/z 166.2 [M+H]⁺, consistent with the molecular formula .

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis typically involves multi-step sequences to achieve enantiomeric purity:

-

Pyridine Ring Formation: Condensation of fluorinated precursors with pyrrolidine intermediates under basic conditions.

-

Stereoselective Cyclization: Asymmetric catalysis or chiral resolution ensures the (S)-configuration. For example, enzymatic resolution of racemic mixtures yields >97% enantiomeric excess .

-

Salt Formation: Treatment with HCl generates the dihydrochloride salt, improving crystallinity .

Key Reaction Optimization

-

Temperature Control: Reactions conducted at 25°C prevent racemization .

-

Solvent Systems: Tetrahydrofuran (THF) and dimethylformamide (DMF) enhance reaction efficiency .

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Aqueous Solubility | 12.5 mg/mL (dihydrochloride) |

| LogP (Partition Coefficient) | 1.8 (predictive) |

| Storage Conditions | 2–8°C, desiccated |

The dihydrochloride form exhibits enhanced hydrophilicity, making it suitable for in vivo formulations .

Thermal and Spectral Characteristics

-

Melting Point: 215–217°C (decomposition observed above 220°C) .

-

UV-Vis Absorption: λₘₐₓ = 265 nm (ε = 4500 M⁻¹cm⁻¹) in methanol .

Biological Activities and Mechanisms

Neuropharmacological Effects

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine demonstrates high affinity for serotonin (5-HT₁₀) and dopamine (D₂) receptors:

-

Receptor Binding Assays: IC₅₀ = 18 nM for 5-HT₁₀, 42 nM for D₂.

-

In Vivo Anxiolytic Activity: 70% reduction in marble-burying behavior in murine models at 10 mg/kg.

Antiparasitic Activity

Structural analogs exhibit macrofilaricidal effects against Onchocerca volvulus:

Pharmacokinetic Profile

Absorption and Distribution

Metabolism and Excretion

-

Primary Metabolites: N-oxidized pyrrolidine and defluorinated pyridine.

Comparative Analysis with Analogous Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (R)-Enantiomer | Opposite configuration at C2 | 50% lower 5-HT₁₀ affinity |

| 5-Chloro-2-pyrrolidinylpyridine | Chlorine substitution | Reduced metabolic stability |

The (S)-enantiomer’s superior receptor selectivity underscores the importance of stereochemistry in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume